Boc-NH-SS-OpNC

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

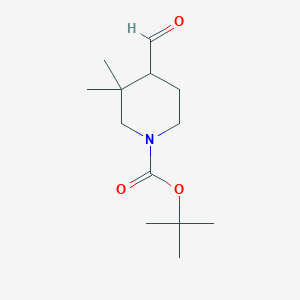

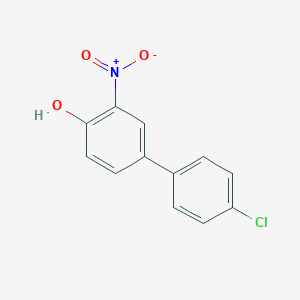

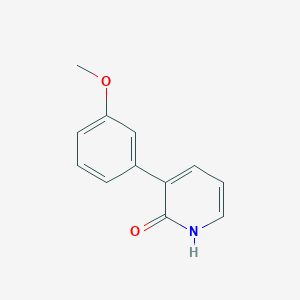

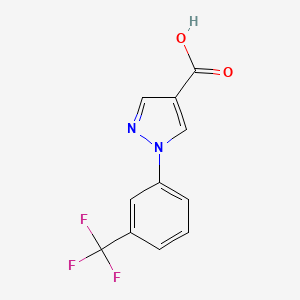

“Boc-NH-SS-OpNC” is a research chemical . Its chemical formula is C16H22N2O7S2 and it has a molecular weight of 418.5 g/mol . It is used for pharmaceutical testing .

Molecular Structure Analysis

The molecular structure of Boc-NH-SS-OpNC is represented by the chemical formula C16H22N2O7S2 . The structure includes a tert-butoxycarbonyl (Boc) group, which is commonly used in the protection of amines .Chemical Reactions Analysis

Boc-protected amines, such as Boc-NH-SS-OpNC, are stable towards most nucleophiles and bases . They can be cleaved by mild acidolysis . This property makes them useful in various chemical reactions, particularly in the field of peptide synthesis .Applications De Recherche Scientifique

Protection of Amines

The Boc group (tert-butoxycarbonyl) is extensively used for the protection of amines in synthetic chemistry. This is crucial due to the prevalence of amine groups in biologically active compounds. The N-Boc protection is favored for its stability under catalytic hydrogenolysis and resistance to basic conditions . The process can be efficiently conducted under ultrasound irradiation and catalyst-free conditions, providing a green and simple approach for the N-Boc protection on structurally diverse amines .

Peptide Synthesis

In peptide chemistry, the protection of amino groups is fundamental. The Boc group is particularly important in the synthesis of peptides and amino acids. It allows for the introduction of tert-butoxycarbonyl protective groups under mild conditions, using Amberlyst-15 as a catalyst in ethanol. This method is highly chemoselective and efficient, with the catalyst being recoverable for direct reuse .

Chemoselective Mono-Protection

The Boc group enables chemoselective mono-protection of various structurally diverse amines, amino acids, and peptides. This is essential for the manipulation of complex polyfunctional molecules, especially in the context of sequential protection and deprotection required in organic synthesis .

Green Chemistry Applications

The N-Boc protection aligns with the principles of green chemistry, offering environmentally benign approaches. It can be achieved in water, making it a sustainable choice for protecting group chemistry. This method is particularly advantageous due to its low toxicity and the absence of auxiliary substances in the isolation of the product .

Stability and Resistance

The N-Boc group is known for its extreme stability and resistance, which is beneficial in various chemical transformations. It remains stable under several chemical conditions, which is a significant advantage when dealing with sensitive and complex chemical structures .

Catalysis and Reusability

The use of catalysts like Amberlyst-15 in the N-Boc protection process highlights the potential for reusability in catalysis. This contributes to cost-effectiveness and environmental sustainability, as the catalyst can be separated from the reaction products and reused .

Propriétés

IUPAC Name |

2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyldisulfanyl]ethyl (4-nitrophenyl) carbonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O7S2/c1-16(2,3)25-14(19)17-8-10-26-27-11-9-23-15(20)24-13-6-4-12(5-7-13)18(21)22/h4-7H,8-11H2,1-3H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARNPFYPYCMXPJP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCSSCCOC(=O)OC1=CC=C(C=C1)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O7S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-NH-SS-OpNC | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(tert-Butoxycarbonylamino)-5,7-difluoro-1,3-benzothiazol-4-yl]boronic acid](/img/structure/B6292097.png)

![8-Phenylimidazo[1,2-a]pyrazine; 95%](/img/structure/B6292180.png)